molecular formula C16H13NO4 B2838958 methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 325693-74-1

methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B2838958
CAS No.: 325693-74-1
M. Wt: 283.283
InChI Key: ZTHWUGADPLOCHI-UHFFFAOYSA-N
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Description

“Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate” is a chemical compound that belongs to the benzo[de]isoquinoline-1,3-dione system . It’s a derivative of the benzo[de]isoquinoline-1,3-dione system containing an amino group .


Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .


Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .

Scientific Research Applications

Photophysical Properties and Nanoaggregates

  • Srivastava et al. (2016) synthesized compounds including a derivative similar to methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, demonstrating their ability to form nanoaggregates in aqueous-DMF solution and exhibit aggregation enhanced emission. These compounds, owing to π-π stacking and intermolecular and intramolecular interactions, have significant implications in photophysical applications (Srivastava, Singh, & Mishra, 2016).

Organotin Carboxylates and Antitumor Activities

  • Xiao et al. (2019) reported the synthesis of organotin carboxylates using a derivative of this compound. These compounds exhibit complex structures and have been studied for their preliminary antitumor activities (Xiao et al., 2019).

Chemosensor for Water Contamination Control

  • Casado et al. (2021) developed a novel nanoprobe by functionalizing carbon dots with a derivative of this compound. This probe is effective in detecting trace amounts of water in non-aqueous media, demonstrating its utility in environmental monitoring and contamination control (Casado, Fernández-González, Díaz-García, & Badía-Laíño, 2021).

Polymerizable One-Component Visible Light Initiators

  • Yang et al. (2018) synthesized acrylated naphthalimide one-component visible light initiators related to this compound, highlighting their potential in photopolymerization processes and applications in materials science (Yang et al., 2018).

Organotin Carboxylate Synthesis and Crystal Structure

  • Sougoule et al. (2015) synthesized an organotin carboxylate based on a similar compound, contributing to the understanding of crystal structures and characterizations in inorganic chemistry (Sougoule et al., 2015).

Solubility Measurement in Supercritical Carbon Dioxide

  • Hojjati et al. (2008) measured the solubilities of derivatives, including a compound related to this compound, in supercritical carbon dioxide, providing insights relevant to chemical engineering and materials processing (Hojjati et al., 2008).

Properties

IUPAC Name

methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWUGADPLOCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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